4-Hydroxy-2-methylestradiol
Description
Structure
3D Structure
Properties
CAS No. |
84872-84-4 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-2,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C19H26O3/c1-10-9-14-11-7-8-19(2)15(5-6-16(19)20)12(11)3-4-13(14)18(22)17(10)21/h9,11-12,15-16,20-22H,3-8H2,1-2H3/t11-,12+,15-,16-,19-/m0/s1 |
InChI Key |
JTWXFIVAPGTLBX-GPQWERQGSA-N |
SMILES |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C(=C1O)O |
Isomeric SMILES |
CC1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C(=C1O)O |
Canonical SMILES |
CC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C(=C1O)O |
Synonyms |
4-hydroxy-2-methylestradiol |
Origin of Product |
United States |
Chemical Synthesis and Analytical Characterization of 4 Hydroxy 2 Methylestradiol for Research Purposes
Established Synthetic Pathways for 4-Hydroxy-2-methylestradiol
The synthesis of this compound is a targeted chemical process designed to introduce a hydroxyl group at the C4 position and a methyl group at the C2 position of the estradiol (B170435) steroid nucleus. While detailed, step-by-step protocols for this specific compound are not widely published in mainstream literature, its synthesis can be inferred from established methods for related methylated and hydroxylated estrogens.
One plausible synthetic route involves the reductive aromatization of a corresponding androstadiene precursor. For instance, the synthesis of 4-methylestradiol (B119807) has been achieved through the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol. nih.gov A similar strategy could likely be adapted for this compound, starting with an appropriately substituted steroid framework.
Furthermore, synthetic strategies for 2-methyloestradiol and 4-hydroxy-2-methyloestradiol have been described, indicating that selective modifications at the C2 and C4 positions of the estrogen A-ring are chemically feasible. nih.gov These syntheses are critical for providing the necessary compounds for biological testing, such as investigating their effects on uterine growth and gonadotrophin release. nih.gov The introduction of a methyl group at the C2 position is thought to block 2-hydroxylation, a common metabolic pathway for estrogens, thus allowing researchers to isolate and study the specific effects of 4-hydroxylation. nih.gov
Development of Radiolabeled this compound for Biological Tracing and Receptor Studies
Radiolabeled estrogen metabolites are invaluable tools for in vitro and in vivo studies, enabling researchers to trace their distribution, metabolism, and interaction with receptors. The synthesis of radiolabeled 4-hydroxyestradiol (B23129) ([3H]4-OHE2) provides a template for how radiolabeled this compound could be produced.
A reported synthesis of [6,7-3H]4-OHE2 starts with [6,7-3H]estradiol ([3H]E2). bioscientifica.com The procedure is a modification of a method detailed by Gelbke et al. (1973). bioscientifica.com Following the reaction, the resulting radiolabeled catechol estrogens are purified using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. bioscientifica.com A specific solvent gradient can effectively separate 4-hydroxyestradiol, 2-hydroxyestradiol (B1664083), and the parent estradiol. bioscientifica.com The purified radiolabeled compound is then stored under conditions that minimize degradation, such as in an acetic acid solution at -80 °C. bioscientifica.com
This methodology could be adapted for the synthesis of radiolabeled this compound, likely starting from a radiolabeled 2-methylestradiol precursor. The resulting tracer would be instrumental in conducting receptor binding assays and understanding the compound's pharmacokinetic profile. Such studies are crucial, as research has indicated that 4-hydroxyestradiol binds to the estrogen receptor and may have a distinct physiological role in hormone-responsive tissues. bioscientifica.com
Strategies for Structural Modification and Derivatization of this compound Analogues
The structural modification of this compound and the synthesis of its analogues are important for structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for the compound's biological activity and can lead to the development of more potent or selective molecules.
Strategies for modifying the estradiol scaffold are well-documented and can be applied to this compound. For example, the inversion of the C18-methyl group of 17β-estradiol has been shown to significantly decrease its estrogenic activity. nih.gov This suggests that modifications to the steroid backbone of this compound could similarly modulate its biological effects.
The synthesis of estradiol dimers linked by various bridging units is another area of structural modification that has been explored for developing anticancer agents. tandfonline.com Similar dimeric structures of this compound could be synthesized to investigate their potential therapeutic applications.
Advanced Analytical Methodologies for Detection and Quantification of this compound in Research Models
Accurate and sensitive analytical methods are essential for quantifying this compound in biological matrices to understand its formation, metabolism, and concentration at target sites. Given its structural similarity to other catechol estrogens, highly selective methods are required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of estrogens and their metabolites due to its high selectivity and sensitivity. nih.gov These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analytes from the biological matrix. mdpi.comnih.gov
For enhanced sensitivity, especially at the low concentrations expected in biological samples, derivatization is often employed prior to LC-MS/MS analysis. nih.gov Derivatization can improve the ionization efficiency of the molecule, leading to lower limits of quantification (LOQ). nih.govsigmaaldrich.com For example, derivatization with dansyl chloride has been successfully used for the analysis of various estrogens and endocrine disruptors. nih.gov
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another sensitive technique for estrogen analysis. mdpi.com This method also typically requires derivatization with a fluorescent tag like dansyl chloride to make the estrogens detectable. mdpi.com
The development of a quantitative assay for this compound would likely involve the use of a stable isotope-labeled internal standard, such as a deuterium-labeled analog, to ensure accuracy and precision. veeprho.com
Table 1: Analytical Methods for Estrogen Metabolite Quantification
| Method | Technique | Sample Preparation | Derivatization | Typical LOQ Range | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Often used (e.g., dansyl chloride) for improved sensitivity | pg/mL to ng/mL | nih.govnih.gov |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection | Solid-Phase Microextraction (SPME) or LLE | Required (e.g., dansyl chloride) | ng/mL | mdpi.com |
Molecular Interactions and Receptor Dynamics of 4 Hydroxy 2 Methylestradiol
Estrogen Receptor (ERα and ERβ) Binding Affinities and Selectivity of 4-Hydroxy-2-methylestradiol
The interaction of this compound with estrogen receptors (ERs) is a critical aspect of its biological activity. Research has focused on determining its binding affinities for the two main estrogen receptor subtypes, ERα and ERβ, and comparing them to endogenous estrogens.
Comparative Binding Analysis with Endogenous Estrogens (e.g., 17β-Estradiol, 4-Hydroxyestradiol)
Studies have shown that this compound exhibits a binding affinity for the estrogen receptor that is not significantly different from that of the primary endogenous estrogen, 17β-estradiol. researchgate.net This suggests that the addition of a methyl group at the C2 position and a hydroxyl group at the C4 position of the estradiol (B170435) molecule does not drastically alter its ability to fit into the ligand-binding pocket of the receptor.
In comparison to other catechol estrogens, such as 4-hydroxyestradiol (B23129), this compound demonstrates similar estrogen receptor affinity. dtic.mil It's noteworthy that both 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol, which are metabolites of estradiol, have been found to bind to both ERα and ERβ, although their affinity is generally 5 to 10 times weaker than that of 17β-estradiol. bioscientifica.com Specifically, 4-hydroxyestradiol has been reported to associate with the estrogen receptor with a relative affinity approximately 1.5-fold greater than that of 17β-estradiol. nih.gov
The binding of these catechol estrogens, including 4-hydroxyestradiol, is competitive, meaning they vie with estradiol for the same binding site on the receptor. nih.gov For instance, 4-hydroxyestradiol inhibits the binding of estradiol to the estrogen receptor with a reported inhibition constant (Ki) of 0.48 nM. nih.govmedchemexpress.com
Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (RBA) vs. 17β-Estradiol | Inhibition Constant (Ki) |
|---|---|---|---|
| This compound | ER | Not significantly different from 17β-Estradiol researchgate.net | Not specified |
| 17β-Estradiol | ERα & ERβ | 100% (Reference) | Not specified |
| 4-Hydroxyestradiol | ER | ~150% nih.gov | 0.48 nM nih.govmedchemexpress.com |
| 2-Hydroxyestradiol | ERα & ERβ | 10-20% (5-10 fold weaker) bioscientifica.com | 0.94 nM nih.gov |
Kinetic Studies of Receptor Association and Dissociation for this compound
Kinetic studies provide deeper insights into the dynamics of the ligand-receptor interaction beyond simple binding affinity. The rates at which a ligand associates with and dissociates from its receptor can significantly influence the duration and nature of the biological response.
For catechol estrogens, these kinetics can differ from those of 17β-estradiol. For example, the interaction of 4-hydroxyestradiol with the estrogen receptor appears to occur with a reduced dissociation rate compared to estradiol. dtic.mil A slower dissociation rate implies that the ligand remains bound to the receptor for a longer period, which could lead to a prolonged estrogenic signal. bioscientifica.com This characteristic has led to the hypothesis that hydroxylation of estradiol may be a mechanism for extending its action in certain tissues. bioscientifica.com
While specific kinetic data for this compound is not extensively detailed in the provided search results, the information on its analogue, 4-hydroxyestradiol, suggests that modifications on the A-ring of the steroid can influence the stability of the ligand-receptor complex.
Ligand-Induced Estrogen Receptor Nuclear Translocation and Activation by this compound
Upon ligand binding, estrogen receptors typically undergo a conformational change, dimerize, and translocate to the cell nucleus. wikipedia.org In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) to regulate the transcription of target genes. wikipedia.orgdovepress.com
In Vitro Cellular Models for Receptor Translocation Studies
In vitro cellular models are crucial for studying the molecular mechanisms of estrogen action, including receptor translocation. Cell lines that endogenously express estrogen receptors, such as MCF-7 human breast cancer cells, are commonly used. oup.com These cells provide a system to observe the movement of the estrogen receptor from the cytoplasm to the nucleus upon treatment with a ligand like this compound. Immunofluorescence techniques can be employed to visualize the subcellular localization of the receptor before and after ligand exposure. nih.gov
In Vivo Assessments of Nuclear Translocation in Experimental Animal Models (e.g., Rat Pituitary and Uterus)
The in vivo capacity of this compound to induce the translocation of estrogen receptors into the cell nucleus has been investigated in tissues of ovariectomized rats, such as the pituitary gland and uterus. researchgate.net These tissues are known to be responsive to estrogens and express estrogen receptors. researchgate.netnih.gov
Studies have demonstrated that methylestrogens, including this compound, can effectively translocate estrogen receptors to the nucleus in both the pituitary and uterine tissues of rats. researchgate.net This indicates that despite the structural modifications, this compound retains the ability to activate the receptor in a manner that initiates the key step of nuclear translocation, a prerequisite for its genomic actions.
Interaction of this compound with Non-Estrogen Receptor Binding Proteins
While the primary targets of estrogens are the nuclear estrogen receptors ERα and ERβ, evidence suggests that some estrogen metabolites may also interact with other proteins.
There is growing evidence for a specific binding protein for 4-hydroxyestradiol that is distinct from ERα and ERβ. bioscientifica.com Studies in mouse uterine cytosol have demonstrated the existence of a protein that selectively binds 4-hydroxyestradiol. This binding is not effectively competed for by 17β-estradiol, indicating a different binding site. bioscientifica.com While 2-hydroxyestradiol can competitively inhibit the binding of 4-hydroxyestradiol to this protein, other steroids and estrogen metabolites tested did not show this effect. bioscientifica.com
Given the structural similarity between 4-hydroxyestradiol and this compound, it is plausible that this compound could also interact with such non-estrogen receptor binding proteins. However, direct evidence for this interaction is not available in the provided search results. The existence of such alternative binding partners could imply additional, non-classical signaling pathways for catechol estrogens.
Furthermore, some estrogen metabolites have been shown to bind to sex hormone-binding globulin (SHBG) with varying affinities. inchem.org For instance, 2-methoxyestrone (B195170) and 2-methoxyestradiol (B1684026) exhibit higher binding affinities for SHBG than estradiol itself. inchem.org It is conceivable that this compound may also interact with SHBG, which would affect its bioavailability and metabolism.
Identification and Characterization of Specific 4-Hydroxyestradiol-Binding Proteins
Evidence for signaling pathways independent of classical estrogen receptors has prompted investigations into other proteins that may mediate the biological effects of catechol estrogens like 4-hydroxyestradiol. acs.org Studies have successfully identified and characterized specific, high-affinity binding sites for 4-OHE2 that are distinct from ERα and ERβ. bioscientifica.comnih.gov
One key study utilized radiolabeled 4-OHE2 to investigate its binding to cytosolic proteins from mouse uterine tissue. bioscientifica.comnih.gov The results demonstrated the existence of a selective binding protein for 4-OHE2. In these experiments, the total binding of [³H]-labeled 4-OHE2 was measured and then compared to the binding that remained in the presence of a large excess of unlabeled 17β-estradiol (E2) or unlabeled 4-OHE2. While excess E2 only partially displaced the radiolabeled 4-OHE2, an excess of unlabeled 4-OHE2 significantly reduced binding. bioscientifica.com This difference in displacement is considered clear evidence for a binding protein with specificity for 4-OHE2. bioscientifica.com
The specific binding of 4-OHE2 to this protein was found to be highest in the uteri of young, 3-week-old mice and declined as the animals aged. bioscientifica.comnih.gov Among other organs tested, including the liver, kidney, and brain, only the lung showed significant selective binding for 4-OHE2. bioscientifica.comnih.gov
Further characterization revealed that this binding is of high affinity. acs.org Scatchard analyses of binding in tissues from ERα knockout (ERαKO) mice identified a single class of high-affinity (dissociation constant, Kd ≈ 1.6 nM), saturable cytosolic binding sites. acs.org When the E2-binding sites were blocked, the specific binding of 4-OHE2 followed first-order kinetics, yielding a Kd value of approximately 11.8 nM. bioscientifica.comnih.gov The binding was competitively inhibited by another catechol estrogen, 2-hydroxyestradiol (2-OHE2), but not by other steroids or estrogen metabolites tested. bioscientifica.comnih.gov This demonstrates high specificity and suggests that this binding protein may be a unique receptor that mediates biological effects of catechol estrogens and their metabolites independently of ERα and ERβ. acs.orgbioscientifica.com
| Condition | Binding (fmol/mg protein) |
|---|---|
| Total Binding | 319.4 ± 13.9 |
| Binding in presence of excess unlabeled 17β-estradiol (E2) | 214.6 ± 9.4 |
| Binding in presence of excess unlabeled 4-OHE2 | 82.1 ± 1.7 |
| Calculated Specific Binding for 4-OHE2 | 132.5 ± 11.1 |
Cellular and Subcellular Mechanistic Actions of 4 Hydroxy 2 Methylestradiol
Estrogenic and Anti-Estrogenic Activities of 4-Hydroxy-2-methylestradiol in Diverse Cell Lines
The biological activity of estrogen metabolites is complex, often exhibiting a range of effects that are dependent on the specific cell type and tissue environment. This compound, a catechol estrogen metabolite, demonstrates such multifaceted activities, acting as both an agonist and, in certain contexts, exhibiting activities that differ from primary estrogens.
In estrogen-responsive cells, such as the human breast cancer cell line MCF-7, this compound primarily displays estrogenic, or agonistic, effects by promoting cell proliferation. Studies have shown that 4-hydroxyestradiol (B23129) (4-OHE2), a closely related compound, stimulates the growth of ER-positive MCF-7 breast cancer cells. researchgate.net This proliferative effect was observed to be potent, with some research indicating that 4-OHE2 could stimulate breast cancer cell proliferation at lower concentrations than other estrogen-related compounds. researchgate.net The proliferative action of 4-OHE2 in these cells was also associated with a decrease in apoptosis, or programmed cell death. researchgate.net
| Compound | Cell Line / Model | Observed Effect | Reference |
|---|---|---|---|
| This compound | Ovariectomized Rats (Uterus) | Increased uterine weight (estrogenic) | nih.gov |
| 4-Hydroxyestradiol (4-OHE2) | MCF-7 Cells | Stimulated cell proliferation; downregulated apoptosis | researchgate.net |
| 2-MeOE1 and 2-MeOE2 | MCF-7 and MDA-MB 231 Cells | Inhibited cell proliferation (anti-proliferative) | nih.gov |
| 4-OHE1 | MCF-7 and MDA-MB 231 Cells | Inhibited cell proliferation (anti-proliferative) | nih.gov |
The actions of this compound are not uniform across all tissues, highlighting the principle of tissue-specific and context-dependent estrogenic activity. bioscientifica.comnih.gov The metabolic pathway that produces 4-hydroxyestrogens, known as 4-hydroxylation, is selectively expressed in different hormone-responsive tissues. bioscientifica.com This tissue-specific metabolism is considered a mechanism for regulating and maintaining hormonal activity locally. bioscientifica.com
For instance, high levels of estrogen 4-hydroxylase activity, the enzyme responsible for producing 4-hydroxyestrogens, are found in the rat pituitary, mouse and human uterus, and human mammary gland. inchem.org In contrast, 4-hydroxylation is the predominant metabolic pathway in the hamster kidney. inchem.org Specific binding of 4-hydroxyestradiol has been demonstrated in the mouse uterus and lung, suggesting a distinct physiological role in these organs. bioscientifica.com This binding is different from its interaction with the classical estrogen receptors (ERα and ERβ), pointing towards unique mechanisms of action in certain tissues. bioscientifica.com This suggests that the biological effects of this compound can be finely tuned depending on the metabolic machinery and specific binding proteins present in a given tissue. bioscientifica.cominchem.org
Agonistic and Antagonistic Effects on Cell Proliferation in Estrogen-Responsive Cells (e.g., MCF-7 Cells)
Modulation of Gene Expression and Transcriptional Regulation by this compound
Like other estrogenic compounds, this compound exerts significant influence at the genetic level by modulating the expression of various genes through transcriptional regulation.
The primary mechanism for estrogen-mediated gene transcription involves the activation of intracellular estrogen receptors, ERα and ERβ. wikipedia.orguniprot.org These receptors belong to the nuclear receptor superfamily and function as ligand-dependent transcription factors. wikipedia.org Upon binding to a ligand like this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. wikipedia.org This activated receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes, initiating or altering their transcription. wikipedia.orgnih.gov
Studies on the related compound 4-hydroxyestradiol (4-OHE2) show that it binds to both ERα and ERβ. bioscientifica.com Interestingly, while its binding affinity is somewhat weaker than that of the primary estrogen 17β-estradiol, it dissociates from the receptor more slowly. bioscientifica.com This slower dissociation rate may lead to a more prolonged activation of the receptor and sustained estrogenic action in certain tissues. bioscientifica.com Therefore, this compound is understood to modulate gene expression primarily by activating these classical ER-mediated transcriptional pathways. researchgate.net
The activation of estrogen receptor pathways by this compound leads to changes in the expression of specific downstream target genes. Two notable examples are the progesterone (B1679170) receptor (PR) and vascular endothelial growth factor-A (VEGF-A).
The induction of the progesterone receptor is a well-established hallmark of estrogenic activity in target cells like MCF-7. bioscientifica.combioscientifica.com The ability of an estrogenic compound to increase PR expression confirms its functional activation of the ER signaling pathway.
Furthermore, 4-hydroxyestradiol has been shown to induce the expression of VEGF-A. bioscientifica.com VEGF-A is a potent growth factor critical for angiogenesis, the formation of new blood vessels. uniprot.orgnih.gov The regulation of VEGF-A by estrogens is a key aspect of their physiological and pathological functions. researchgate.net The induction of VEGF-A by 4-hydroxyestradiol suggests a role for this metabolite in processes requiring vascular growth and remodeling. bioscientifica.com
| Target Gene | Effect of 4-Hydroxyestradiol | Biological Significance | Reference |
|---|---|---|---|
| Progesterone Receptor (PR) | Induction of expression | Classic marker of estrogenic activity | bioscientifica.combioscientifica.com |
| Vascular Endothelial Growth Factor-A (VEGF-A) | Induction of expression | Stimulates angiogenesis (new blood vessel formation) | bioscientifica.com |
Estrogen Receptor-Mediated Transcriptional Pathways
Intracellular Signaling Cascades Affected by this compound
Beyond direct transcriptional regulation via nuclear receptors, this compound can also influence a variety of intracellular signaling cascades. These non-genomic or membrane-initiated signaling pathways can, in turn, interact with and modulate nuclear events. researchgate.netnih.gov
Research indicates that 4-hydroxyestradiol stimulates specific intracellular signaling molecules, which contributes to its biological activities, including its oncogenic potential. researchgate.net A key pathway identified is the phosphoinositide 3-kinase (PI3K) pathway. The induction of VEGF-A expression by 4-hydroxyestradiol has been shown to be mediated through this PI3K pathway. bioscientifica.com
Furthermore, 4-hydroxyestradiol can activate the antioxidant-responsive element (ARE), which regulates the expression of phase II metabolic enzymes, also via a PI3K-dependent mechanism. bioscientifica.com Notably, some of these signaling effects have been observed to be independent of the classical estrogen receptors ERα and ERβ, suggesting that 4-hydroxyestradiol can trigger cellular responses through alternative pathways. bioscientifica.com The activation of kinase cascades like PI3K and the mitogen-activated protein kinase (MAPK) pathway represents an important layer of regulation by which estrogens and their metabolites can exert their diverse physiological effects. nih.gov
Activation of Mitogen-Activated Protein Kinase (MAPK/ERK) Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, such as proliferation and differentiation. wikipedia.org Research indicates that this compound, a methylated catechol estrogen, can influence this pathway.
In studies using long-term ovariectomized rats, this compound demonstrated the ability to increase uterine weight and modulate luteinizing hormone (LH) serum levels, effects that are associated with estrogenic activity and signaling pathways like MAPK/ERK. nih.gov While direct phosphorylation of ERK by this compound is not explicitly detailed in the provided context, the broader family of estrogens is known to rapidly activate the MAPK/ERK pathway. nih.govnih.gov This activation is often initiated at the cell membrane and can occur in parallel with or converge on nuclear-mediated transcription. nih.gov For instance, estradiol (B170435) has been shown to activate MAPK within minutes, leading to its translocation to the nucleus. nih.gov The activation of the MAPK/ERK pathway by estrogens can be mediated by estrogen receptors (ERs), as anti-estrogens have been shown to block these effects. researchgate.net This non-genomic signaling can ultimately impact gene expression and cellular processes. nih.gov
It is important to note that while this compound exhibits estrogenic effects, another related compound, 4-methylestradiol (B119807), which cannot be hydroxylated to form a catechol, was found to be inactive in the same rat model. nih.gov This suggests that the 4-hydroxy group is critical for the biological activity observed, which includes the potential to activate signaling pathways like MAPK/ERK.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Modulation
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Evidence suggests that this compound can modulate this critical pathway.
In studies involving the transformation of human mammary epithelial cells (MCF-10A), treatment with 4-hydroxyestradiol (4-OHE2) led to an increase in the phosphorylation of both PI3K and Akt. plos.org The activation of PI3K and subsequent phosphorylation of Akt by 4-OHE2 were significantly higher than that induced by its parent compound, estradiol (E2), or its isomer, 2-hydroxyestradiol (B1664083) (2-OHE2). plos.org This enhanced activation of the PI3K/Akt pathway by 4-OHE2 appears to be mediated by reactive oxygen species (ROS), as co-treatment with ROS scavengers attenuated the phosphorylation of both PI3K and Akt. plos.orgnih.gov
Furthermore, the malignant transformation of these cells induced by 4-OHE2 was inhibited by silencing the expression of Akt1, highlighting the crucial role of this pathway in the observed cellular changes. plos.orgnih.gov Research also indicates that 4-OHE2 can induce the expression of vascular endothelial growth factor-A (VEGF-A) through a PI3K-mediated pathway. bioscientifica.com Interestingly, some studies have shown that 4-OHE2 can activate the antioxidant-responsive element, which is involved in the expression of phase II metabolism enzymes, also via a PI3K pathway that is independent of the classical estrogen receptors. bioscientifica.com
The modulation of the PI3K/Akt pathway by this compound and its related catechol estrogens underscores their complex role in cellular signaling, influencing processes from cell survival and proliferation to malignant transformation.
Regulation of Redox-Sensitive Transcription Factors (e.g., NF-κB, Nrf2)
The regulation of redox-sensitive transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2), is a critical aspect of the cellular response to oxidative stress. mdpi.comresearchgate.net 4-Hydroxyestradiol (4-OHE2), a related catechol estrogen, has been shown to influence these pathways.
In human mammary epithelial cells (MCF-10A), treatment with 4-OHE2 led to the transient activation of the redox-sensitive transcription factor NF-κB. nih.gov This activation appears to be a protective response, as co-treatment with an NF-κB inhibitor exacerbated the cell death induced by 4-OHE2. nih.gov NF-κB is a key mediator of immune and inflammatory responses and can be activated by pro-inflammatory cytokines and oxidative stress. nih.gov Its activation is often triggered by the phosphorylation and subsequent degradation of its inhibitory proteins. mdpi.com
Regarding Nrf2, a key regulator of antioxidant gene expression, studies on 4-OHE2-induced transformation of mammary epithelial cells indicate an upregulation of the transcription factor NRF-1, which is involved in the expression of cell cycle genes. plos.orgnih.gov Nrf2 itself is activated by low levels of oxidative stress and plays a role in the transactivation of genes encoding antioxidant enzymes. mdpi.com There is significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation often leading to the suppression of NF-κB signaling and vice versa. mdpi.comresearchgate.net This interplay is crucial in coordinating cellular responses to different levels of oxidative stress. mdpi.com
The ability of 4-OHE2 to modulate these redox-sensitive transcription factors highlights its role in the intricate balance between oxidative stress and cellular defense mechanisms.
Effects on Cellular Homeostasis and Apoptosis in In Vitro Systems
Influence on Cell Cycle Progression and Regulation
4-Hydroxyestradiol (4-OHE2) has been shown to influence cell cycle progression, a fundamental process for cellular homeostasis. In studies on the malignant transformation of MCF-10A mammary epithelial cells, 4-OHE2 was found to up-regulate the expression of key cell cycle genes, including cdc2, PRC1, and PCNA. plos.orgnih.gov This upregulation suggests a role for 4-OHE2 in promoting cell cycle progression and proliferation.
The table below summarizes the cell cycle-related genes affected by 4-OHE2 treatment in MCF-10A cells.
| Gene | Function in Cell Cycle | Effect of 4-OHE2 Treatment |
| cdc2 (CDK1) | Key regulator of the G2/M transition | Upregulation plos.orgnih.gov |
| PRC1 | Involved in cytokinesis | Upregulation plos.orgnih.gov |
| PCNA | Essential for DNA replication and repair | Upregulation plos.orgnih.gov |
These findings indicate that 4-OHE2 can disrupt normal cell cycle control, contributing to the uncontrolled proliferation characteristic of transformed cells. The modulation of these genes is linked to the activation of the PI3K/Akt signaling pathway by 4-OHE2. plos.orgnih.gov
Mechanisms of Apoptosis Induction or Inhibition
The influence of 4-Hydroxyestradiol (4-OHE2) on apoptosis, or programmed cell death, is complex and appears to be context-dependent.
In human mammary epithelial cells (MCF-10A), treatment with 4-OHE2 was found to induce apoptosis. nih.gov This was evidenced by the cleavage of poly(ADP-ribose)polymerase (PARP) and the disruption of the mitochondrial transmembrane potential. nih.gov The induction of apoptosis by 4-OHE2 in these cells was associated with increased intracellular reactive oxygen species (ROS) accumulation and was blocked by the antioxidant trolox. nih.gov This suggests that oxidative stress plays a significant role in 4-OHE2-induced apoptosis. Furthermore, the transient activation of NF-κB and ERK by 4-OHE2 in these cells appeared to be a protective mechanism, as inhibition of these pathways exacerbated cell death. nih.gov
Conversely, in MCF-7 breast cancer cells, while 4-OHE2 treatment alone caused a decrease in cell viability, its cytotoxic and apoptotic effects were enhanced when combined with an inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes 4-OHE2 to a less toxic form. mdpi.com This indicates that the accumulation of 4-OHE2 can lead to increased apoptosis.
The table below summarizes the observed effects of 4-OHE2 on apoptosis in different in vitro systems.
| Cell Line | Effect of 4-OHE2 on Apoptosis | Associated Mechanisms |
| MCF-10A | Induction | Increased ROS, PARP cleavage, mitochondrial disruption nih.gov |
| MCF-7 | Induction (enhanced by COMT inhibition) | Increased DNA damage and cytotoxicity mdpi.com |
These findings highlight the dual nature of 4-OHE2, capable of inducing apoptosis, particularly under conditions of increased oxidative stress or impaired detoxification.
Investigation of Non-Genomic Actions of this compound
Non-genomic actions of estrogens are rapid cellular events initiated at the cell membrane, independent of gene transcription. nih.gov These actions often involve the activation of intracellular signaling cascades. nih.govnih.gov While specific studies on the non-genomic actions of this compound are limited in the provided context, the broader class of estrogens, including its precursor estradiol, exhibits significant non-genomic activity.
Estradiol and its metabolites can activate signaling pathways such as the MAPK/ERK and PI3K/Akt pathways. nih.gov For instance, estradiol has been shown to stimulate the MAPK/ERK 1/2 pathway, an effect that can be mediated by the epidermal growth factor receptor (EGFR). nih.gov In some cell types, estrogens have been shown to activate these pathways within minutes. nih.gov
Research on 4-hydroxyestradiol (4-OHE2), a closely related catechol estrogen, has demonstrated the activation of the PI3K/Akt pathway, which in some instances is independent of the classical estrogen receptors. bioscientifica.com For example, 4-OHE2 induces the expression of vascular endothelial growth factor-A (VEGF-A) and activates the antioxidant-responsive element through a PI3K-mediated pathway that does not appear to involve the known estrogen receptors. bioscientifica.com
Furthermore, studies have identified specific binding sites for 4-OHE2 in mouse uterine cytosolic protein that are distinct from the classical estrogen receptors ERα and ERβ. bioscientifica.com This suggests the existence of a unique signaling pathway for 4-OHE2 that could mediate its non-genomic effects. bioscientifica.com The binding to this specific protein was not inhibited by estradiol, further supporting the idea of a separate mechanism of action. bioscientifica.com
Membrane Receptor-Initiated Signaling Cascades
The rapid, non-genomic effects of estrogens are often initiated at the cell membrane through interactions with membrane-associated estrogen receptors (mERs). wikipedia.orgnih.gov These receptors can be isoforms of the classical ERα and ERβ that are trafficked to the cell membrane, or distinct G protein-coupled receptors, such as the G protein-coupled estrogen receptor (GPER), formerly known as GPR30. wikipedia.orgfrontiersin.org Activation of these membrane receptors triggers intracellular signaling cascades, typically involving protein kinases.
The primary signaling cascades activated by non-genomic estrogenic actions include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. wikipedia.orgmdpi.com While direct evidence for this compound is lacking, its precursor, 4-OHE2, has been shown to modulate these exact pathways. In human mammary epithelial cells, 4-OHE2 treatment leads to the activation of the PI3K/Akt pathway, a crucial regulator of cell growth, proliferation, and survival. plos.orgnih.gov This activation was found to be mediated by an increase in reactive oxygen species (ROS), highlighting a link between oxidative stress and kinase signaling cascades. plos.orgnih.gov Specifically, the activation of PI3K and Akt phosphorylation by 4-OHE2 was significantly higher than that induced by estradiol (E2) or 2-hydroxyestradiol (2-OHE2). plos.org
Similarly, 4-OHE2 has been reported to cause a transient activation of the MAPK/ERK pathway. nih.gov The activation of this pathway is a common downstream effect of membrane receptor signaling and plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com The related metabolite, 2-methoxyestradiol (B1684026), has been shown to inhibit both the ERK1/2 and Akt signaling pathways in human aortic smooth muscle cells, demonstrating the capacity of methoxylated estrogens to interact with these cascades. ahajournals.org
The G protein-coupled estrogen receptor (GPER) is another key mediator of rapid estrogen signaling. frontiersin.org Estradiol and various estrogenic compounds can bind to GPER, leading to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the MAPK/ERK pathway. frontiersin.orgmdpi.com Although it has not been explicitly demonstrated for this compound, it is plausible that it could also interact with GPER or other membrane receptors to initiate these signaling cascades, a hypothesis supported by the known actions of other catechol and methoxylated estrogens. bmbreports.orgoup.com
The table below summarizes the observed effects of compounds structurally related to this compound on key signaling pathways.
Table 1: Effects of Related Estrogen Metabolites on Signaling Cascades
| Compound | Signaling Pathway | Effect | Cell Type/Model | Reference(s) |
|---|---|---|---|---|
| 4-Hydroxyestradiol (4-OHE2) | PI3K/Akt | Activation/Phosphorylation | Human Mammary Epithelial Cells (MCF-10A) | plos.orgnih.gov |
| 4-Hydroxyestradiol (4-OHE2) | MAPK/ERK | Transient Activation | Human Mammary Epithelial Cells (MCF-10A) | nih.gov |
| 2-Methoxyestradiol (2-ME) | PI3K/Akt | Inhibition | Human Aortic Smooth Muscle Cells | ahajournals.org |
| 2-Methoxyestradiol (2-ME) | MAPK/ERK (ERK1/2) | Inhibition | Human Aortic Smooth Muscle Cells | ahajournals.org |
| Estradiol (E2) | PI3K/Akt | Activation | Mouse Uterus | nih.gov |
| Estradiol (E2) | MAPK/ERK | Activation | Inflammatory Breast Cancer Cells | plos.org |
Enzymatic Metabolism and Biotransformation Pathways Relevant to 4 Hydroxy 2 Methylestradiol Research
Role of Cytochrome P450 (CYP) Enzymes in Catechol Estrogen Formation
The initial step in the formation of catechol estrogens is the hydroxylation of parent estrogens, such as estradiol (B170435) (E2), a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are crucial in phase I metabolism, rendering compounds more polar for subsequent reactions. mdpi.com
Specifically, the formation of 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2) from estradiol is primarily carried out by CYP1A1 and CYP1B1. aacrjournals.orgaacrjournals.org While both enzymes can produce both metabolites, CYP1A1 predominantly catalyzes 2-hydroxylation, whereas CYP1B1 shows a preference for 4-hydroxylation. aacrjournals.orgescholarship.org Other CYP isoforms, including CYP1A2 and CYP3A4, are also involved in estrogen hydroxylation, particularly in the liver. bioscientifica.comnih.gov However, in extrahepatic tissues like the breast, CYP1B1 is often the dominant enzyme in 4-hydroxylation. aacrjournals.orgescholarship.org
The relative activity of these enzymes can significantly influence the balance between the formation of 2-OHE2 and 4-OHE2. An elevated ratio of 4-OHE2 to 2-OHE2 has been observed in human mammary adenocarcinoma, highlighting the potential significance of CYP1B1 activity in tissues susceptible to estrogen-related carcinogenesis. bslonline.org
| Enzyme | Primary Product | Tissue Expression Includes | Significance |
|---|---|---|---|
| CYP1A1 | 2-Hydroxyestradiol (2-OHE2) | Liver, Breast, Adipose Tissue | Major enzyme for 2-hydroxylation of estrogens. aacrjournals.orgescholarship.orgrupahealth.com |
| CYP1B1 | 4-Hydroxyestradiol (4-OHE2) | Breast, Prostate, Liver, Uterus | Key enzyme for 4-hydroxylation, particularly in extrahepatic tissues. aacrjournals.orgescholarship.orgbioscientifica.com Its activity is linked to the formation of potentially carcinogenic metabolites. escholarship.org |
| CYP1A2 | 2-Hydroxyestradiol (2-OHE2) | Liver | Contributes to hepatic 2-hydroxylation of estradiol. bioscientifica.comnih.gov |
| CYP3A4 | 2-Hydroxyestradiol (2-OHE2) and 16α-hydroxyestrone | Liver | Involved in both 2-hydroxylation and 16α-hydroxylation pathways. nih.govinchem.org |
O-Methylation of Catechol Estrogens by Catechol-O-methyltransferase (COMT)
Following their formation, catechol estrogens can be metabolized by catechol-O-methyltransferase (COMT), a key phase II enzyme. oup.com COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol estrogen, a process known as O-methylation. pan.olsztyn.plmygenefood.com This reaction is a crucial detoxification pathway, as it converts the reactive catechol estrogens into more stable and less harmful methoxy (B1213986) derivatives. aacrjournals.orgmdpi.com
The presence of a methyl group at the C-2 position of 4-hydroxyestradiol, forming 4-hydroxy-2-methylestradiol, is expected to significantly influence its interaction with COMT. The methylation of catechol estrogens by COMT effectively prevents them from undergoing redox cycling. inchem.org The introduction of a methyl group can sterically hinder the binding of the catechol estrogen to the active site of COMT or alter the electronic properties of the molecule, thereby affecting the rate of O-methylation. Research on related compounds suggests that structural modifications on the steroid ring can impact the efficiency of COMT-catalyzed methylation. aacrjournals.org
The various catechol estrogens can compete with each other for metabolism by COMT. inchem.org Studies have demonstrated that 2-hydroxyestradiol can act as a competitive inhibitor of the O-methylation of 4-hydroxyestradiol. inchem.orgnih.gov This inhibition is of a mixed type, affecting both the maximum reaction rate (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km). nih.gov In tissues where both 2-OHE2 and 4-OHE2 are produced, this competition can lead to a reduced clearance of 4-OHE2, potentially increasing its intracellular concentration and the likelihood of its conversion to reactive quinones. nih.gov Similarly, other catecholic compounds, including dietary polyphenols, can inhibit the COMT-mediated methylation of catechol estrogens. pan.olsztyn.plresearchgate.net
The O-methylation of 4-hydroxyestradiol by COMT results in the formation of 4-methoxyestradiol (B23171) (4-MeOE2). oup.comrupahealth.comnih.gov This methylation primarily occurs at the 4-hydroxyl group. aacrjournals.org The resulting methoxyestrogens, such as 4-MeOE2, are generally considered less toxic than their catechol precursors because they are less likely to be oxidized to reactive quinones. mdpi.comrupahealth.com The formation of these methoxy derivatives represents a significant detoxification pathway. aacrjournals.org It is plausible that this compound would be similarly methylated by COMT to form 4-methoxy-2-methylestradiol.
Competitive Inhibition Dynamics with Other Catechol Estrogens (e.g., 2-Hydroxyestradiol)
Oxidative Transformation to Quinone Metabolites (Comparative Analysis with 4-Hydroxyestradiol Quinones)
If not detoxified by COMT, catechol estrogens can be oxidized to form highly reactive semiquinones and quinones. aacrjournals.orgoup.com This oxidation can occur enzymatically, catalyzed by enzymes like cytochrome P450, or non-enzymatically. researchgate.net 4-Hydroxyestradiol is oxidized to the estradiol-3,4-quinone (B1197220) (E2-3,4-Q). bslonline.orgnih.gov This quinone is a potent electrophile that can react with cellular macromolecules, including DNA. nih.gov
The resulting DNA adducts, particularly depurinating adducts that lead to the loss of a DNA base, are considered a critical step in the initiation of cancer. nih.govresearchgate.net In contrast, the quinone derived from 2-hydroxyestradiol, estradiol-2,3-quinone (E2-2,3-Q), tends to form more stable and less harmful DNA adducts. inchem.orgkup.at The estradiol-3,4-quinone is significantly more reactive with DNA than the estradiol-2,3-quinone, which correlates with the higher carcinogenic potential of 4-hydroxyestradiol compared to 2-hydroxyestradiol. nih.govbslonline.org
The presence of a methyl group at the C-2 position in this compound would likely alter the properties of the corresponding quinone. The methyl group could influence the stability and reactivity of the quinone, potentially affecting its ability to form DNA adducts.
| Precursor | Quinone Metabolite | Reactivity with DNA | Type of DNA Adducts |
|---|---|---|---|
| 4-Hydroxyestradiol (4-OHE2) | Estradiol-3,4-quinone (E2-3,4-Q) | High | Predominantly depurinating adducts. nih.gov |
| 2-Hydroxyestradiol (2-OHE2) | Estradiol-2,3-quinone (E2-2,3-Q) | Lower | Mainly stable adducts. inchem.orgkup.at |
During the oxidation of catechol estrogens to quinones and the subsequent reduction back to catechols, a process known as redox cycling, reactive oxygen species (ROS) are generated. bslonline.orgresearchgate.nettandfonline.com This cycle involves the transfer of electrons, which can be passed to molecular oxygen to form superoxide (B77818) anions and other ROS. oup.comresearchgate.net
The excessive production of ROS can lead to oxidative stress, causing damage to cellular components, including DNA, lipids, and proteins. bslonline.orgresearchgate.net The catechol estrogen 4-hydroxyestradiol has been shown to induce the accumulation of intracellular ROS. researchgate.nettandfonline.com This ROS generation is a significant contributor to the genotoxicity of 4-hydroxyestradiol, independent of its ability to form DNA adducts directly. bslonline.orgresearchgate.net The introduction of a 2-methyl group in this compound could potentially modulate this redox cycling activity and the subsequent generation of ROS.
Mechanisms of DNA Adduct Formation by Related Catechol Estrogen Quinones
The metabolic activation of catechol estrogens into highly reactive quinone species is a critical step in the chemical induction of cancer. These electrophilic molecules, particularly catechol estrogen-3,4-quinones, can covalently bind to DNA, forming adducts that lead to genetic mutations. This process is considered a key mechanism in the initiation of various cancers. pnas.orgmdpi.com
The formation of DNA adducts by catechol estrogen quinones primarily occurs through a Michael addition reaction. aacrjournals.orgnih.gov The quinone acts as an electrophile, and the electron-rich nitrogen atoms in the purine (B94841) bases of DNA (guanine and adenine) act as nucleophiles. This reaction results in the formation of a covalent bond between the estrogen metabolite and the DNA base.
Research has identified two main types of DNA adducts formed by these reactions: depurinating adducts and stable adducts. rarediseasesjournal.com
Depurinating Adducts: These are the most common type of adducts formed from the reaction of catechol estrogen-3,4-quinones with DNA. pnas.orgspandidos-publications.com They are characterized by the destabilization and subsequent cleavage of the N-glycosidic bond that links the purine base to the deoxyribose sugar in the DNA backbone. pnas.orgaacrjournals.org This leads to the loss of the adducted base, creating an apurinic (AP) site. mdpi.comdovepress.com These AP sites, if not properly repaired, can lead to mutations during DNA replication, as DNA polymerases may insert an incorrect base opposite the gap. pnas.orgaacrjournals.org Specifically, the reaction of estradiol-3,4-quinone (E2-3,4-Q) with DNA predominantly yields the depurinating adducts 4-OHE2-1-N7Gua and 4-OHE2-1-N3Ade. mdpi.comspandidos-publications.comnih.gov The N3-adenine adducts are lost from DNA almost instantaneously, while the N7-guanine adducts have a longer half-life of several hours. nih.govnih.gov
The distinct chemical properties of the 2-hydroxy and 4-hydroxy catechol estrogen quinones account for their different adduct profiles. pnas.org E2-3,4-Q reacts primarily at the N7 position of guanine (B1146940) and the N3 position of adenine, leading to the unstable depurinating adducts. pnas.orgnih.gov In contrast, E2-2,3-Q tends to bind to the exocyclic amino groups of guanine and adenine, forming more stable adducts. pnas.org
In vitro and in vivo studies have consistently shown that the carcinogenic potential of catechol estrogens correlates with their ability to form depurinating DNA adducts. pnas.org For instance, the highly carcinogenic 4-hydroxyestradiol (4-OHE2) and its quinone (E2-3,4-Q) produce significantly more depurinating adducts than the weakly carcinogenic 2-hydroxyestradiol (2-OHE2) and its corresponding quinone. nih.govbslonline.org The formation of these depurinating adducts has been demonstrated in various experimental systems, including in vitro reactions with purified DNA, in cultured cells, and in the mammary glands of rats treated with 4-OHE2 or E2-3,4-Q. pnas.orgnih.gov
The generation of these DNA adducts is considered a pivotal event in the initiation of estrogen-related cancers. mdpi.comrarediseasesjournal.com The resulting apurinic sites can lead to specific mutational signatures, such as G → T transversions, which have been observed in tumors. aacrjournals.org
Interactive Data Table: DNA Adducts Formed by Catechol Estrogen Quinones
| Catechol Estrogen Precursor | Quinone Metabolite | DNA Base Target | Adduct Type | Significance |
| 4-Hydroxyestradiol (4-OHE2) | Estradiol-3,4-quinone (E2-3,4-Q) | Guanine (N7 position) | Depurinating (4-OHE2-1-N7Gua) | Major adduct, leads to apurinic sites and mutations. mdpi.comspandidos-publications.comnih.gov |
| 4-Hydroxyestradiol (4-OHE2) | Estradiol-3,4-quinone (E2-3,4-Q) | Adenine (N3 position) | Depurinating (4-OHE2-1-N3Ade) | Rapidly lost, contributes to apurinic sites. mdpi.comspandidos-publications.comnih.gov |
| 2-Hydroxyestradiol (2-OHE2) | Estradiol-2,3-quinone (E2-2,3-Q) | Adenine (N3 position) | Depurinating (2-OHE2-6-N3Ade) | Formed at much lower levels than 4-OHE2 adducts. nih.gov |
| 2-Hydroxyestradiol (2-OHE2) | Estradiol-2,3-quinone (E2-2,3-Q) | Guanine/Adenine (exocyclic amino groups) | Stable | Less carcinogenic potential compared to depurinating adducts. pnas.org |
| Hexestrol | Hexestrol quinone | Guanine (N7 position) | Depurinating | Demonstrates similar reactivity to E2-3,4-Q. pnas.org |
Advanced Methodologies in 4 Hydroxy 2 Methylestradiol Research
High-Resolution Spectroscopic and Chromatographic Techniques (e.g., LC-MS/MS, HPLC) for Metabolic Profiling
The metabolic profiling of estrogens and their derivatives is a complex task due to the structural similarity and wide range of concentrations of the various metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for this purpose, offering high sensitivity and selectivity. nih.gov This technique allows for the simultaneous quantification of multiple estrogens and their metabolites from biological samples like urine, plasma, and tissues. nih.govmdpi.com
Advances such as ultra-fast HPLC, which utilizes columns with smaller particle sizes, have significantly reduced analytical run times without compromising separation resolution, enabling higher throughput in drug discovery and metabolic studies. americanpharmaceuticalreview.com These methods are essential for identifying metabolic "hot spots" and understanding how compounds like 4-Hydroxy-2-methylestradiol are formed and processed in the body. americanpharmaceuticalreview.comresearchgate.net The cytochrome P450 enzyme CYP1B1, for example, is known to hydroxylate estradiol (B170435) to form 4-hydroxyestradiol (B23129). researchgate.netresearchgate.net
| Metabolite Class | Specific Compounds Measured | Analytical Significance |
|---|---|---|
| Parent Estrogens | Estrone (E1), Estradiol (E2) | Baseline measurement of primary estrogens. nih.gov |
| Catechol Estrogens | 2-Hydroxyestrone (2-OHE1), 4-Hydroxyestrone (4-OHE1), 2-Hydroxyestradiol (B1664083) (2-OHE2) | Key intermediates in estrogen metabolism pathways. nih.gov |
| 16α Pathway Estrogens | 16α-Hydroxyestrone (16α-OHE1), Estriol (E3), 16-ketoestradiol (B23899) (16-ketoE2) | Represents a major pathway of estrogen metabolism. nih.gov |
| Methoxy (B1213986) Estrogens | 2-Methoxyestrone (B195170) (2-MeOE1), 4-Methoxyestrone (4-MeOE1), 2-Methoxyestradiol (B1684026) (2-MeOE2) | Products of catechol estrogen methylation by COMT. nih.gov |
Radioligand Binding Assays for Precise Receptor Affinity and Selectivity Determination
Radioligand binding assays are a powerful and highly sensitive method used to characterize the interaction between a ligand, such as this compound, and its target receptor. nih.govoncodesign-services.com These assays utilize a radioactively labeled compound (radioligand) to quantify binding affinity (Kd), receptor density (Bmax), and the selectivity of unlabeled compounds for specific receptors. nih.goveuropeanpharmaceuticalreview.com The technique is precise enough to detect picomolar concentrations of ligands, making it ideal for studying low-abundance receptors. oncodesign-services.com
Competition binding assays are commonly employed to determine the affinity of an unlabeled ligand. nih.gov In this setup, the unlabeled compound competes with a fixed concentration of a radioligand for binding to the receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
Research on the related compound 4-hydroxyestradiol (4-OHE2) has demonstrated the utility of this technique. Studies using mouse uterine protein have shown specific binding of 4-OHE2 that is distinct from its binding to the classical estrogen receptors (ERα and ERβ). bioscientifica.com The difference in the displacement of a radiolabeled 4-OHE2 tracer by unlabeled 4-OHE2 versus unlabeled estradiol (E2) provided clear evidence for a selective binding protein for 4-OHE2. bioscientifica.com
| Parameter | Value | Methodological Context | Source |
|---|---|---|---|
| Specific Binding Kd | 11.8 ± 2.1 nM | Calculated for the specific binding component of 4-OHE2 to mouse uterine protein. bioscientifica.com | bioscientifica.com |
| High-Affinity ER Kd | 0.29 ± 0.03 nM | Calculated from the high-affinity component of the Scatchard plot, consistent with binding to the classical Estrogen Receptor (ER). bioscientifica.com | bioscientifica.com |
| Competitive Inhibition (2-OHE2) | Ki = 98.2 ± 12.6 nM | Inhibition constant for 2-hydroxyestradiol competing for the specific 4-OHE2 binding site. bioscientifica.com | bioscientifica.com |
Quantitative Cell-Based Assays for Functional Activity (e.g., Reporter Gene Assays, Immunofluorescence, Flow Cytometry)
To move beyond binding affinity and understand the functional consequences of receptor interaction, a variety of quantitative cell-based assays are employed. These assays measure the biological response of living cells to a compound like this compound. nuvisan.com
Reporter gene assays (RGAs) are a widely used tool to screen for modulators of specific signal pathways. jmb.or.kr In these assays, cells are engineered to contain a "reporter gene" (e.g., for luciferase or green fluorescent protein) linked to a regulatory DNA element that is controlled by the receptor of interest. jmb.or.krsvarlifescience.com When the compound activates the receptor, it drives the expression of the reporter protein, which produces a measurable signal (light or fluorescence). svarlifescience.com This allows for a quantitative measure of the compound's functional activity and the determination of parameters like EC50 (the concentration that produces 50% of the maximal response). nih.gov
Immunofluorescence and Flow Cytometry are powerful techniques for quantifying changes in protein levels and post-translational modifications within individual cells. nist.gov Quantitative immunofluorescence microscopy can measure the relative concentration and subcellular localization of specific proteins, such as signaling intermediaries, after treatment with a compound. nist.gov Flow cytometry allows for the high-throughput analysis of thousands of cells per second, measuring fluorescence signals from labeled antibodies to quantify protein expression or from specific dyes to measure cellular processes. nih.gov
| Assay Type | Principle | Primary Readout | Application Example |
|---|---|---|---|
| Reporter Gene Assay | Ligand-induced receptor activation drives expression of a reporter protein (e.g., luciferase). svarlifescience.com | Luminescence, Fluorescence | Quantifying drug potency and determining EC50 values for nuclear receptor ligands. svarlifescience.comnih.gov |
| Quantitative Immunofluorescence | Uses fluorescently labeled antibodies to detect and quantify specific proteins within fixed cells via microscopy. nist.gov | Fluorescence Intensity, Protein Localization | Measuring the relative concentration of phosphorylated signaling proteins in single cells. nist.gov |
| Flow Cytometry | Measures fluorescence of individual cells in suspension as they pass through a laser beam. nih.gov | Cellular Fluorescence Intensity | High-throughput analysis of protein expression, cell cycle status, or apoptosis in a cell population. |
In Vitro and Ex Vivo Tissue Culture Models for Studying Cellular Responses
While standard 2D cell cultures are valuable, they often fail to replicate the complex microenvironment of native tissues. To better predict in vivo responses, researchers utilize more advanced in vitro and ex vivo models. nih.gov
Ex vivo histocultures involve culturing small pieces of tissue that have been mechanically sliced but not enzymatically dissociated. nih.gov This method preserves the original three-dimensional architecture of the tissue, including the extracellular matrix and the mix of cell types (e.g., stromal, immune, and vascular cells). nih.gov These cultures are critical for studying how a compound like this compound affects cells within their native microenvironment, providing a more accurate indication of potential therapeutic response or cellular changes. nih.gov
Other models, such as the chick chorioallantoic membrane (CAM) assay , serve as powerful in vivo systems for studying specific cellular processes like angiogenesis. nih.gov In the CAM assay, fertilized chicken eggs are incubated, and the compound of interest is applied directly to the highly vascularized CAM. nih.gov The effect on blood vessel formation can then be observed and quantified, providing insight into the pro- or anti-angiogenic properties of the compound. nih.gov Similarly, zebrafish embryos are used as an in vivo model to assess effects on development and processes like angiogenesis, measured by changes in endogenous alkaline phosphatase activity. nih.gov
Utilization of Genetically Modified Animal Models (e.g., CYP1B1 transgenic mice, ERα/ERβ knockout mice) in Related Estrogen Research
Genetically modified animal models are invaluable for dissecting the physiological and pathophysiological roles of specific enzymes and receptors involved in the action of estrogen metabolites. nih.gov By overexpressing or deleting specific genes, researchers can uncover the precise contribution of a particular protein.
CYP1B1 transgenic and knockout mice have been instrumental in studying the metabolic pathway that produces 4-hydroxyestrogens. CYP1B1 is the primary enzyme responsible for converting estradiol to 4-hydroxyestradiol (4-OHE2). nih.govcore.ac.uk Studies using female mice with a disrupted Cyp1b1 gene (Cyp1b1−/−) revealed that these mice exhibit an exaggerated hypertensive response to angiotensin II (Ang II). nih.gov Conversely, administering 4-OHE2 to wild-type (Cyp1b1+/+) mice enhanced the hypertensive effect of Ang II, demonstrating the direct role of this metabolite in modulating blood pressure. nih.gov This highlights the importance of the CYP1B1 enzyme in generating biologically active estrogen metabolites. Furthermore, polymorphisms in the human CYP1B1 gene that increase enzyme activity are associated with a higher risk for certain cancers, underscoring the significance of this metabolic pathway. researchgate.net
Estrogen receptor (ERα/ERβ) knockout mice are used to determine which receptor subtype mediates the effects of estrogenic compounds. Research has shown that estrogen metabolites can exert effects through both classical nuclear receptors (ERα, ERβ) and non-classical receptors like G protein-coupled estrogen receptor 1 (GPER1). nih.gov Studies on neuroinflammation and hypertension in female mice suggest that the protective effects of the estradiol metabolite 2-methoxyestradiol are mediated through both ERα and GPER1 in the brain. nih.gov Such models would be essential for determining the specific receptor pathways through which this compound exerts its functional effects.
| Model | Genetic Modification | Key Research Finding | Source |
|---|---|---|---|
| CYP1B1 Knockout Mouse | Disruption of the Cyp1b1 gene (Cyp1b1−/−). | Increased hypertensive response to Angiotensin II, which was not further altered by 4-OHE2 administration. nih.gov | nih.gov |
| CYP1B1 Wild-Type Mouse | Normal Cyp1b1 gene (Cyp1b1+/+). | Administration of 4-OHE2 enhanced Angiotensin II-induced hypertension. nih.gov | nih.gov |
| ERα/ERβ Knockout Mice | Deletion of the gene for Estrogen Receptor α or β. | Used to identify the specific receptor mediating the biological effects of estrogen metabolites. nih.gov | nih.gov |
Future Directions and Unresolved Questions in 4 Hydroxy 2 Methylestradiol Research
Elucidation of Novel Molecular Targets and Signaling Pathways Specific to 4-Hydroxy-2-methylestradiol
A primary unresolved question is whether this compound exerts its biological effects solely through classical estrogen receptors (ERα and ERβ) or if it possesses unique molecular targets. Research on its parent compound, 4-hydroxyestradiol (B23129) (4-OHE2), has demonstrated the existence of specific binding proteins distinct from ERs and the activation of ER-independent signaling pathways. bioscientifica.com For instance, 4-OHE2 can induce vascular endothelial growth factor-A (VEGF-A) expression through a phosphoinositide 3-kinase (PI3K)-mediated pathway and stimulate osteoblast proliferation independently of known ERs. bioscientifica.com Furthermore, in ER-knockout mice, 4-OHE2 upregulates lactoferrin expression through a mechanism that is not inhibited by ER antagonists, pointing to a distinct signaling cascade. bioscientifica.com
Future research must investigate if this compound shares these targets or engages with novel ones. Its distinct structure, featuring the 2-methyl group, may confer a unique binding profile. It is crucial to conduct comprehensive screening studies, including affinity chromatography and proteomic analyses, using this compound as a ligand to pull down and identify potential binding partners in various estrogen-responsive tissues. Elucidating these specific targets will be fundamental to understanding whether its effects are purely estrogenic or if it possesses a unique pharmacological profile, potentially activating pathways such as the PI3K/Akt/mTOR or MAPK cascades, which have been linked to 4-OHE2. mdpi.comresearchgate.netnih.gov
Comprehensive Understanding of the Influence of the 2-Methyl Group on Bioactivity and Metabolic Fate
The metabolic clearance rate of 4-OHE2 is known to be considerably lower than that of 2-hydroxyestradiol (B1664083) (2-OHE2). nih.gov The 2-methyl group in this compound would further alter its metabolic fate, potentially increasing its biological half-life compared to its unmethylated parent, 4-OHE2. This could lead to prolonged receptor occupancy and sustained downstream signaling. Early studies showed that this compound, in which 2-hydroxylation is blocked, effectively increased uterine weight in animal models, demonstrating its estrogenic potency. nih.gov However, the precise influence of the 2-methyl group on receptor binding kinetics (association/dissociation rates), receptor activation, and subsequent gene transcription needs to be quantified. Furthermore, blocking metabolism at the 2-position may shunt the molecule towards other metabolic pathways, such as oxidation at the 4-position to form reactive quinones, a pathway implicated in genotoxicity. nih.govresearchgate.net A thorough investigation into the metabolic profile of this compound is therefore essential.
Advanced Comparative Studies with Other Methylated and Hydroxylated Estrogens
Key comparators should include:
4-Hydroxyestradiol (4-OHE2): The immediate metabolic precursor. This comparison will directly reveal the impact of the 2-methyl group on activity and metabolism. 4-OHE2 is known for its potent estrogenic activity and its potential to generate genotoxic quinones. bioscientifica.comnih.gov
2-Hydroxyestradiol (2-OHE2): A major catechol estrogen often considered weakly estrogenic or anti-estrogenic. ismni.org
2-Methoxyestradiol (B1684026): The methylated metabolite of 2-OHE2, which has gained attention for its anti-angiogenic and pro-apoptotic properties, largely independent of ERs. researchgate.net
4-Methyloestradiol: An analog where the 4-position is blocked by a methyl group. This compound was found to be inactive in uterine growth assays, highlighting the essential role of the 4-hydroxy group for estrogenic activity in that model. nih.gov
2-Methyloestradiol: An analog where the 2-position is blocked. This compound shows estrogenic activity, and comparing it with this compound would clarify the functional role of the 4-hydroxy group. nih.gov
A summary of these key compounds for comparison is presented in Table 1.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 4-Hydroxy-2-methylestradiol to ensure stability?
- Methodological Answer :
- Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Avoid skin/eye contact and inhalation of dust. Work in a fume hood or well-ventilated area to minimize exposure .
- Storage : Store in airtight containers at 0–6°C to prevent decomposition. Ensure compatibility with storage materials (e.g., avoid strong oxidizers) .
- Waste Disposal : Follow local regulations for hazardous waste. Avoid environmental release due to potential aquatic toxicity .
Q. How can researchers prepare stable stock solutions of this compound for in vitro studies?
- Methodological Answer :
- Solubility : Use DMSO for initial dissolution (e.g., 10 mM stock), as methoxy/hydroxy estradiol derivatives are often DMSO-soluble .
- Dilution : For aqueous systems, dilute stock with PBS or cell culture media containing 0.1–1% bovine serum albumin (BSA) to prevent precipitation.
- Storage : Aliquot stock solutions at -20°C to avoid freeze-thaw degradation. Validate stability via HPLC or LC-MS over time .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to study the anti-proliferative effects of this compound in cancer models?
- Methodological Answer :
- Dose Optimization : Conduct dose-response assays (e.g., 0.1–100 µM) across cell lines (e.g., breast cancer MCF-7, prostate cancer PC-3) to identify IC50 values. Account for metabolic differences (e.g., CYP1A1/1B1 expression) that influence efficacy .
- Control Groups : Include estradiol (E2) and 2-methoxyestradiol (2-MeOE2) as comparators to isolate hydroxylation effects .
- Endpoint Assays : Combine proliferation assays (MTT/BrdU) with apoptosis markers (caspase-3 activation, Annexin V staining) to differentiate cytostatic vs. cytotoxic effects .
Q. How can contradictory data regarding the metabolic pathways of this compound in different tissues be systematically analyzed?
- Methodological Answer :
- Tissue-Specific Metabolism : Use microsomal preparations from liver, brain, and tumor tissues to compare hydroxylation rates via LC-MS. Adjust for cofactor availability (e.g., NADPH) and enzyme inhibitors (e.g., ketoconazole for CYP3A4) .
- Isotope Tracing : Employ deuterated analogs (e.g., 2-methoxy-17β-estradiol-d5) to track metabolic conversion in vivo .
- Data Reconciliation : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to evaluate heterogeneity across studies, focusing on species, tissue type, and experimental conditions .
Q. What strategies mitigate experimental variability in measuring the estrogenic vs. anti-angiogenic activity of this compound?
- Methodological Answer :
- Receptor Profiling : Use ERα/ERβ knockdown models or selective antagonists (e.g., ICI 182,780) to isolate receptor-mediated effects.
- Angiogenesis Assays : Standardize endothelial tube formation assays (Matrigel-based) with VEGF-positive controls. Quantify results using image analysis software (e.g., ImageJ) to reduce observer bias .
- Cross-Validation : Replicate findings in multiple models (e.g., chorioallantoic membrane assay, zebrafish embryos) to confirm mechanistic consistency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity levels of this compound across studies?
- Methodological Answer :
- Source Verification : Confirm compound purity (>95% via HPLC) and storage conditions, as degradation products (e.g., quinones) may skew results .
- Cell Line Authentication : Use STR profiling to rule out cross-contamination. Control for estrogen receptor status (ER+/ER-) in sensitivity analyses .
- Statistical Harmonization : Apply mixed-effects models to aggregate data, adjusting for variables like serum concentration and exposure duration .
Safety and Compliance
Q. What personal protective equipment (PPE) is essential for handling this compound in compliance with OSHA/NIOSH standards?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-certified P95 respirators for particulate exposure; upgrade to OV/AG/P99 filters if vapor/mist is generated .
- Eye/Face Protection : Wear chemical splash goggles and face shields during bulk handling .
- Documentation : Maintain safety logs per OSHA 29 CFR 1910.1200, including training records and incident reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
